N-(2-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide
Description
N-(2-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide is an organic compound that features a brominated pyridine ring with a cyclopropoxy group and a methanesulfonamide moiety
Properties
CAS No. |
1243361-57-0 |
|---|---|
Molecular Formula |
C9H11BrN2O3S |
Molecular Weight |
307.17 g/mol |
IUPAC Name |
N-(2-bromo-4-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-8-7(15-6-2-3-6)4-5-11-9(8)10/h4-6,12H,2-3H2,1H3 |
InChI Key |
TUUHOOQSDDDRRR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CN=C1Br)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps, starting with the bromination of a pyridine derivative. The cyclopropoxy group is introduced through a nucleophilic substitution reaction, followed by the formation of the methanesulfonamide group via sulfonamide synthesis methods. Common reagents used in these reactions include bromine, cyclopropanol, and methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(2-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar structure with a methoxy group instead of a bromo group.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Contains a trifluoromethyl group and a tetrazole moiety.
Uniqueness
N-(2-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to the presence of the bromine atom and the cyclopropoxy group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in scientific research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
